Einecs 300-046-4

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. EINECS 300-046-4 is an entry within this inventory, representing a specific chemical substance. These approaches are critical for filling toxicological data gaps under the REACH regulation, prioritizing chemicals for risk assessment, and minimizing animal testing through computational models like Read-Across Structure Activity Relationships (RASAR) .

Properties

CAS No. |

93919-62-1 |

|---|---|

Molecular Formula |

C7H20NO7P |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

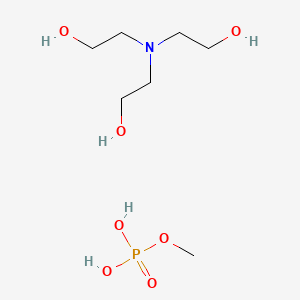

2-[bis(2-hydroxyethyl)amino]ethanol;methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15NO3.CH5O4P/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H2,2,3,4) |

InChI Key |

LPNGYNOOFCLYLP-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 300-046-4 involve several steps. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are designed to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Verification of EINECS 300-046-4

-

This compound is not listed in the search results. Potential causes include:

-

Recommended action : Double-check the EINECS number against official registries (e.g., ECHA) or consult specialized reaction databases like CAS Reactions .

Analysis of Related EINECS Entries

While this compound is absent, the following entries from the search results provide context for similar compounds:

EINECS 300-442-7 (CAS 93940-46-6)

-

Structure : Sodium (2-((2-amino-1-naphthyl)azo)-5-nitrophenolato)(N-(4-(aminosulphonyl)phenyl)-2-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-3-oxobutyramidato)cobaltate(1-).

-

Properties :

-

Molecular Formula:

-

Molecular Weight: 844.028 g/mol

-

-

Reactivity : Likely participates in azo dye degradation or coordination chemistry due to its cobalt-complexed structure. No specific reaction data is provided.

EINECS 300-484-6 (CID 44149735)

-

Structure : A 1:1 salt of 5-oxo-L-proline and (R)-(R*,S*)-α-(1-(methylamino)ethyl)benzyl alcohol.

-

Molecular Formula :

-

Reactivity : Potential nucleophilic or redox interactions due to the presence of hydroxyl, carboxylic acid, and amine functional groups. No experimental reaction details are listed.

General Guidance for Reaction Analysis

For compounds lacking direct data, the following approaches are recommended:

-

Functional Group Analysis : Identify reactive sites (e.g., azo groups in EINECS 300-442-7 , hydroxyl/amine groups in EINECS 300-484-6 ).

-

Database Searches : Use platforms like CAS Reactions , which catalog >150 million reactions, including organometallic and biotransformation pathways.

-

Synthetic Pathways : For coordination complexes (e.g., cobalt-based EINECS 300-442-7), explore ligand substitution or redox reactions under varying pH and temperature conditions.

Key Considerations

-

Data Gaps : Proprietary chemicals or older substances may have limited public reaction data.

-

Experimental Validation : For novel or obscure compounds, laboratory testing (e.g., titration, spectroscopy) is essential to confirm reactivity.

Scientific Research Applications

Einecs 300-046-4 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to investigate its effects on different biological systems.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 300-046-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

Efficiency of Similarity Networks : A small set of labeled compounds (e.g., 1,387) can cover >20× more EINECS chemicals, highlighting the scalability of computational methods .

QSAR Limitations: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models, underscoring the need for expanded model development .

Domain Coverage : ERGO substances align with 56,703 EINECS compounds in bioavailability properties, suggesting robust overlap for prioritization in risk assessment .

Q & A

Q. Table 1: Key Techniques for Structural and Purity Analysis

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Functional group identification | Solvent, resonance frequency |

| X-ray Crystallography | Crystal structure determination | Resolution (Å), R-factor |

| HPLC | Purity quantification | Column type, mobile phase gradient |

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Critical properties include solubility (tested in polar/nonpolar solvents via shake-flask method), thermal stability (differential scanning calorimetry (DSC) for melting points and decomposition temperatures), and hygroscopicity (dynamic vapor sorption analysis). Determine logP values using octanol-water partitioning experiments. These properties guide solvent selection, storage conditions, and reaction feasibility. For example, poor aqueous solubility may necessitate dimethyl sulfoxide (DMSO) as a co-solvent in biological assays .

Advanced: How can researchers optimize the lab-scale synthesis of this compound using design of experiments (DOE)?

Methodological Answer:

Apply DOE to systematically vary factors like temperature, catalyst loading, and reaction time. Use a central composite design (CCD) to model non-linear relationships. Analyze outcomes (yield, purity) via response surface methodology (RSM). For example, a 3-factor CCD with 20 runs can identify optimal conditions (e.g., 80°C, 5 mol% catalyst, 12 hours). Validate predictions with triplicate runs and statistical tools (ANOVA, p < 0.05). Report confidence intervals and residuals to assess model robustness .

Q. Table 2: Example DOE Parameters for Synthesis Optimization

| Factor | Range Investigated | Optimal Value Identified |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst Loading | 1–10 mol% | 5 mol% |

| Reaction Time | 6–24 hours | 12 hours |

Advanced: What strategies ensure the stability of this compound under extreme experimental conditions (e.g., high pH, UV exposure)?

Methodological Answer:

Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours. Monitor degradation via HPLC-UV.

- Photostability : Expose to UV light (320–400 nm) in a controlled chamber. Sample at intervals (0, 6, 24 hours) and quantify degradation products using LC-MS.

- Thermal Stress : Store at 40°C/75% relative humidity (ICH Q1A guidelines). Use Arrhenius modeling to predict shelf-life. Ensure data reproducibility by repeating under controlled humidity and light .

Advanced: How should researchers address contradictions between experimental data and literature reports on this compound’s reactivity?

Methodological Answer:

Comparative Analysis : Replicate literature protocols exactly to isolate variables (e.g., solvent grade, stirring rate).

Error Evaluation : Calculate standard deviations across replicates and compare with reported uncertainties. Use t-tests to assess significance (p < 0.05).

Contextual Factors : Consider differences in analytical methods (e.g., NMR vs. IR for reaction monitoring). For example, a reported yield discrepancy (70% vs. 85%) might stem from post-reaction purification steps.

Computational Validation : Perform density functional theory (DFT) calculations to model reaction pathways and identify plausible intermediates not detected experimentally .

Basic: What spectroscopic and chromatographic methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

For biological matrices (e.g., plasma), use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard to correct for matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile). Validate linearity (R² > 0.99), limit of detection (LOD), and recovery rates (80–120%). In environmental samples, employ solid-phase extraction (SPE) followed by GC-MS with electron ionization .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding. Generate 50 docking poses and rank by binding affinity (ΔG).

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess complex stability (root-mean-square deviation < 2 Å).

Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds, hydrophobic pockets) using Schrödinger’s Phase. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS for toxicity data. Use fume hoods for synthesis, nitrile gloves (tested for chemical permeation), and sealed containers for waste. Conduct acute toxicity testing (OECD 423) if data are lacking. Monitor airborne concentrations via NIOSH-approved sensors. Train personnel in spill response (e.g., neutralization with 10% sodium bicarbonate) .

Advanced: How to design a mechanistic study to elucidate this compound’s catalytic behavior?

Methodological Answer:

Kinetic Profiling : Measure initial rates under varying substrate concentrations. Fit data to Michaelis-Menten models.

Isotope Labeling : Use deuterated substrates to trace hydrogen transfer steps (e.g., via GC-MS).

Spectroscopic Trapping : Employ freeze-quench techniques with EPR spectroscopy to detect radical intermediates. Compare turnover frequencies (TOF) under aerobic vs. anaerobic conditions .

Advanced: What statistical approaches resolve batch-to-batch variability in this compound’s synthetic yield?

Methodological Answer:

Apply multivariate analysis (e.g., PCA) to identify correlated variables (e.g., raw material purity, humidity). Implement control charts (Shewhart rules) for real-time monitoring. For persistent variability, use mixed-effects modeling to distinguish fixed (e.g., temperature) vs. random (e.g., operator skill) factors. Report 95% confidence intervals for process capability indices (Cpk > 1.33) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.